1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide
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Overview
Description
Preparation Methods
The synthesis of 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-(methylsulfonyl)phenylpiperidine.
Reaction Conditions: The piperidine derivative is then reacted with carbohydrazide under controlled conditions to form the final product.
Industrial Production: Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.
Pathways: It can modulate pathways related to cell growth, apoptosis, or inflammation, depending on its specific application
Comparison with Similar Compounds
1-[4-(Methylsulfonyl)phenyl]piperidine-4-carbohydrazide can be compared with similar compounds:
Similar Compounds: Compounds such as 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxamide and 2-(4-methylsulfonylphenyl)indole derivatives share structural similarities.
Uniqueness: The presence of the carbohydrazide group in this compound distinguishes it from other similar compounds, potentially leading to unique biological activities .
Properties
IUPAC Name |
1-(4-methylsulfonylphenyl)piperidine-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-20(18,19)12-4-2-11(3-5-12)16-8-6-10(7-9-16)13(17)15-14/h2-5,10H,6-9,14H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRAPOACBIPUAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.